4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Fragment-based drug discovery X-ray crystallography Bromodomain inhibitors

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1366774-29-9; molecular formula C₁₁H₁₂BrNO; molecular weight 254.12 g/mol) is a 4-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class. The compound features a 3-bromo-4-methylphenyl substituent at the 4-position of the pyrrolidinone ring, imparting distinct electronic and steric properties compared to unsubstituted phenyl or mono-substituted analogs.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Cat. No. B13172365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CC(=O)NC2)Br
InChIInChI=1S/C11H12BrNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)
InChIKeyCHDXRHNGRBHOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one: Physicochemical Identity and Procurement-Relevant Classification


4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1366774-29-9; molecular formula C₁₁H₁₂BrNO; molecular weight 254.12 g/mol) is a 4-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class [1]. The compound features a 3-bromo-4-methylphenyl substituent at the 4-position of the pyrrolidinone ring, imparting distinct electronic and steric properties compared to unsubstituted phenyl or mono-substituted analogs. Computed physicochemical parameters include a predicted XLogP3 of 2.1 and a topological polar surface area (TPSA) of 29.1 Ų, positioning it as a moderately lipophilic scaffold with one hydrogen bond donor and one hydrogen bond acceptor [1]. The bromine atom serves as both a heavy atom for X-ray crystallographic phasing and a versatile handle for transition metal-catalyzed cross-coupling reactions, making this compound a strategic building block in medicinal chemistry and fragment-based drug discovery programs targeting bromodomain-containing proteins [2].

Why 4-Phenylpyrrolidin-2-one or 3-Chloro Analogs Cannot Replace 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one in Structure-Enabled Programs


In projects relying on the 4-aryl-pyrrolidin-2-one scaffold—particularly bromodomain inhibitors where the aryl ring occupies the ZA channel of BRD4 BD1—substituting a generic 4-phenylpyrrolidin-2-one (LogP 1.57, MW 161.2) for the 3-bromo-4-methylphenyl derivative (LogP 2.1–2.95, MW 254.1) alters both lipophilicity-driven binding thermodynamics and the capacity for halogen bonding with backbone carbonyl oxygens [1][2]. The chloro analog 4-(3-chloro-4-methylphenyl)pyrrolidin-2-one (MW 209.67) offers a lighter halogen but lacks the polarizability and synthetic versatility of the C–Br bond, which exhibits superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings essential for late-stage diversification . Direct substitution with these analogs without re-optimization of binding affinity, synthetic route yield, or crystallographic phasing strategy risks program delays and procurement of a building block mismatched to downstream chemistry requirements [1][2].

Quantitative Comparative Evidence: 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one vs. Closest Analogs


Increased Molecular Weight and Heavy-Atom Content vs. 4-Phenylpyrrolidin-2-one for Crystallographic Phasing

In fragment-based drug discovery programs targeting bromodomains, the presence of a bromine atom provides anomalous scattering for experimental phasing in X-ray crystallography. The target compound (MW 254.12) contains one bromine atom (atomic mass 79.9), delivering a significantly higher heavy-atom content than the parent 4-phenylpyrrolidin-2-one scaffold (MW 161.20), which lacks halogen atoms entirely [1]. This 57.6% increase in molecular weight is almost entirely attributable to the bromine substituent, which enables unambiguous electron density assignment in co-crystal structures [2]. The 4-phenylpyrrolidin-2-one scaffold has been validated as an acetyl-lysine mimetic in BRD4 BD1 co-crystal structures (PDB 6VUB), and the brominated derivative provides a direct path to phasing without requiring selenomethionine labeling or heavy-atom soaking [2].

Fragment-based drug discovery X-ray crystallography Bromodomain inhibitors

Lipophilicity Differential (ΔLogP ≥ 0.53) vs. 4-Phenylpyrrolidin-2-one Dictates Differential Solubility and Passive Permeability Profiles

The target 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one exhibits an XLogP3 of 2.1 (4-substituted isomer) to 2.95 (1-substituted isomer), compared to LogP 1.57 for the unsubstituted 4-phenylpyrrolidin-2-one [1]. This minimum LogP differential of +0.53 (Δ = +34%) translates to an approximately 3.4-fold higher predicted octanol-water partition coefficient, which directly impacts aqueous solubility, passive membrane permeability, and chromatographic retention time in reversed-phase HPLC purification [1]. The bromo-methyl substitution pattern thus provides a tunable lipophilicity range that the unsubstituted phenyl analog cannot access without additional synthetic manipulation.

Physicochemical profiling Lipophilicity ADME prediction

C–Br Bond Superiority for Cross-Coupling Diversification vs. C–Cl in 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one

The aryl bromide in 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one (C–Br bond dissociation energy ~337 kJ/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions than the aryl chloride in 4-(3-chloro-4-methylphenyl)pyrrolidin-2-one (C–Cl BDE ~399 kJ/mol) [1]. This 62 kJ/mol difference in bond strength translates to faster oxidative addition rates with Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions (lower temperature, shorter reaction times, lower catalyst loading) [1]. The brominated building block thus offers superior synthetic efficiency for library production, with typical Suzuki coupling yields for aryl bromides exceeding those of the corresponding aryl chlorides by 15–30% under identical conditions, based on established reactivity scales [1].

Synthetic chemistry Cross-coupling Building block diversification

Topological Polar Surface Area Differentiation (TPSA 29.1 Ų) vs. 4-Phenylpyrrolidin-2-one (TPSA 32.59 Ų): Implications for CNS Druglikeness

The target compound exhibits a topological polar surface area of 29.1 Ų, which is 3.49 Ų (10.7%) lower than the TPSA of 32.59 Ų for 4-phenylpyrrolidin-2-one [1]. In CNS drug design, TPSA values below 60–70 Ų are generally favorable for passive blood-brain barrier permeation, and the lower TPSA of the bromo-methyl derivative brings it closer to the optimal range (typically < 90 Ų for oral CNS drugs) [1]. While the absolute difference is modest, it contributes to a combined LogP/TPSA profile that predicts improved CNS penetration potential compared to the parent scaffold, without exceeding the TPSA threshold associated with poor brain exposure [1].

CNS drug design Physicochemical property optimization Blood-brain barrier permeability

Procurement-Driven Application Scenarios for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one


Fragment Elaboration in BRD4 Bromodomain Inhibitor Programs

Research groups pursuing fragment-based drug discovery against BRD4 BD1 can procure this compound as a pre-functionalized 4-aryl-pyrrolidin-2-one scaffold. The bromine atom enables rapid SAR exploration via Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring, while the embedded methyl group at the 4-position provides a fixed hydrophobic contact in the ZA channel. This avoids the need for separate bromination and purification steps that would be required if starting from 4-(4-methylphenyl)pyrrolidin-2-one. The compound's validated fit in the BRD4 acetyl-lysine binding pocket, as demonstrated by the 4-phenylpyrrolidin-2-one co-crystal structure (PDB 6VUB), supports its use as a direct fragment hit for soaking experiments [1].

Anomalous Scattering Phasing in Crystallographic Fragment Screening

Structural biology core facilities conducting fragment screening by X-ray crystallography can utilize this compound as a bromine-containing fragment for direct experimental phasing. The anomalous signal from bromine (f'' = 1.28 e⁻ at Cu Kα wavelength) provides sufficient phasing power to resolve fragment-bound structures without selenomethionine incorporation or heavy-atom soaking [2]. This is particularly advantageous when screening against bromodomains, where the endogenous acetyl-lysine binding site accommodates the N-methylpyrrolidone chemotype. The ~57% higher molecular weight relative to the non-brominated parent scaffold facilitates unambiguous detection of fragment binding in electron density maps [2].

Library Synthesis via Late-Stage Diversification at the C–Br Handle

Medicinal chemistry teams constructing 4-aryl-pyrrolidin-2-one libraries for high-throughput screening can purchase this compound as a single, versatile intermediate. The aryl bromide enables parallel diversification via Buchwald-Hartwig amination (C–N bond formation), Suzuki coupling (C–C bond formation), or Sonogashira coupling (C–C bond formation) under standardized palladium catalysis conditions [3]. Compared to the chloro analog, the brominated building block delivers higher and more consistent yields across diverse coupling partners, reducing the number of reaction failures in array format. This directly reduces procurement costs by minimizing the need to re-synthesize failed library members [3].

Physicochemical Property Optimization in CNS-Targeted Lead Series

For programs optimizing CNS drug candidates within the 4-aryl-pyrrolidin-2-one series, this compound provides a starting point with a favorable combined LogP (2.1–2.95) and TPSA (29.1 Ų) profile, both lying within the established ranges for blood-brain barrier penetration . The lower TPSA relative to the non-brominated phenyl analog (32.59 Ų) and the moderate lipophilicity increase provide medicinal chemists with additional property space for subsequent optimization. The compound can serve as a reference point for multiparameter optimization (MPO) scoring in CNS drug design, where balanced LogP/TPSA profiles correlate with higher probability of achieving adequate brain exposure in rodent models .

Quote Request

Request a Quote for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.